N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide
Description
N'-[(1-Acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide is a heterocyclic compound featuring a quinoxaline core substituted with methyl groups at positions 2 and 3, and a carbohydrazide moiety linked to a 1-acetylpiperidine group. The quinoxaline scaffold is known for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N'-(1-acetylpiperidine-4-carbonyl)-2,3-dimethylquinoxaline-6-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-11-12(2)21-17-10-15(4-5-16(17)20-11)19(27)23-22-18(26)14-6-8-24(9-7-14)13(3)25/h4-5,10,14H,6-9H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESHGOBPDYGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NNC(=O)C3CCN(CC3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1-acetyl-4-piperidinyl)carbonyl]-2,3-dimethyl-6-quinoxalinecarbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoxaline core, which is known for its diverse biological activities. The structural components include:
- Quinoxaline moiety : Implicated in various pharmacological effects.
- Piperidine ring : Often associated with neuroactive properties.
- Acetyl and carbonyl groups : Contributing to the compound's reactivity and interaction with biological targets.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In studies evaluating its effects on human colon cancer cells (HCT116 and HT29), the compound demonstrated potent inhibitory activity with IC50 values below 4 µM, indicating strong antiproliferative effects. Notably, some derivatives showed IC50 values under 1 µM, suggesting high efficacy in targeting malignant cells while sparing non-malignant counterparts .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | < 1 |
| HT29 | < 1 |
| Non-malignant cells | > 10 |
The mechanism through which this compound exerts its cytotoxic effects appears to involve:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells .
- Mitochondrial Dysfunction : Evidence suggests that it causes depolarization of the mitochondrial membrane potential, a hallmark of early apoptotic events .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, indicating oxidative stress as a contributing factor to its cytotoxicity .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Colon Cancer : A comprehensive study assessed the effects of various analogs of this compound on colon cancer cell lines. Results indicated that compounds with specific substitutions on the quinoxaline ring exhibited enhanced selectivity and potency against malignant cells compared to non-malignant cells .
- Neuropharmacological Effects : Preliminary investigations also suggest potential neuroprotective effects. The piperidine component may interact with neurotransmitter systems, although detailed mechanisms remain to be elucidated.
Comparison with Similar Compounds
N'-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide
- Core Structure: Replaces quinoxaline with a quinoline ring, introducing a nitrogen atom at position 1 of the aromatic system.
- Functional Groups: A piperidine-substituted quinoline linked to a pyridine-carbohydrazide.
- This compound was synthesized but lacks reported bioactivity data .
N'-((2-Hydroxynaphthalen-1-yl)methylene)-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide
- Core Structure: Substitutes quinoxaline with a naphthalene system and incorporates an iodinated pyrazole.
- Functional Groups : Hydroxynaphthyl and iodo-pyrazole groups increase steric bulk and electron-withdrawing effects.
- Implications: The iodine atom may improve radiopharmaceutical applicability, while the naphthalene system could enhance π-π stacking interactions. No biological data are available .
N-(6-Methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
- Core Structure: Features a reduced quinoxaline (tetrahydroquinoxaline) with a dioxo group.
- Functional Groups : Carboxamide replaces carbohydrazide, reducing hydrogen-bonding capacity.
- No activity data reported .
Molecular Properties and Bioactivity Trends
Key Observations :
- Carbohydrazide vs.
- Quinoxaline vs. Quinoline: Quinoxaline’s dual nitrogen atoms create a more electron-deficient system than quinoline, which may influence binding to redox-active targets like cytochrome P450 enzymes.
- Substituent Effects: Methyl groups on the quinoxaline core (target compound) enhance lipophilicity compared to hydroxyl or iodo substituents in analogs, possibly improving pharmacokinetics .
Antimicrobial Activity Context
While the target compound lacks explicit bioactivity data, structurally related fluoroquinolone derivatives (e.g., , entry 171) demonstrate potent antibacterial activity via DNA gyrase inhibition. Conversely, 1,3,4-oxadiazole-bearing benzimidazoles (, entry 172) exhibit broad-spectrum antimicrobial activity, highlighting the importance of heterocyclic diversity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
